molecular formula C19H22N4O3S B2383414 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1207012-12-1

2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B2383414
CAS No.: 1207012-12-1
M. Wt: 386.47
InChI Key: AUTGGDQQJUFNAZ-UHFFFAOYSA-N
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Description

2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a piperazine ring, and a methoxyphenyl sulfonyl group, which contribute to its diverse chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and exhibits affinity in the range from 22 nM to 250 nM . The interaction with these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Biochemical Pathways

The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . These properties impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

The result of the compound’s action is the modulation of the alpha1-adrenergic receptors, leading to potential therapeutic effects for various neurological conditions . The compound’s interaction with these receptors can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl sulfonyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole stands out due to its unique combination of a benzimidazole core and a methoxyphenyl sulfonyl group, which contribute to its distinct chemical properties and potential therapeutic applications. Its ability to interact with alpha1-adrenergic receptors with high affinity makes it a promising candidate for further research and development .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-14-3-8-17-18(13-14)21-19(20-17)22-9-11-23(12-10-22)27(24,25)16-6-4-15(26-2)5-7-16/h3-8,13H,9-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTGGDQQJUFNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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